5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol
Overview
Description
5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol is a derivative of 5-amino-1,3,4-thiadiazole-2-thiol . It is a part of the 1,3,4-thiadiazole family, which is known for its broad spectrum of biological activity .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . The amino group of the resulting oxadiazoles is then acylated with various acid chlorides . Further cyclization and coupling reactions can lead to a variety of heterocyclic derivatives .Scientific Research Applications
Heterocyclic Systems in Medicinal Chemistry
1,3,4-Thiadiazole and its derivatives are recognized for their broad pharmacological potential, making them significant scaffolds in medicinal chemistry. These compounds are explored for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The flexibility for chemical modifications allows these heterocycles to serve as essential structural components in designing new drug-like molecules. The incorporation of 1,3,4-thiadiazole into various heterocycles often results in a synergistic effect, enhancing pharmacological activity (Lelyukh, 2019).
Pharmacological Activities of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The presence of the toxophoric N2C2S moiety in these compounds is believed to be a key factor contributing to their extensive pharmacological importance. The development of hybrid molecules combining different molecular frameworks within this class may lead to compounds with novel biological profiles (Mishra, Singh, Tripathi, & Giri, 2015).
Synergistic Effects with Quinazoline Derivatives
Quinazoline-4(3H)-ones and their derivatives are another class of compounds that have been extensively studied for specific biological activities. By introducing bioactive moieties to the quinazolinone nucleus, researchers have been able to create novel medicinal agents. This approach includes the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones, which have shown antibacterial activity against various strains, highlighting the potential of combining thiadiazole derivatives with other heterocyclic systems for enhanced biological activities (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Synthesis Strategies for Heterocyclic Compounds
Efforts in synthesizing thiadiazolotriazines demonstrate the innovative approaches taken to explore the biological activity of thiadiazole derivatives. These strategies often involve starting with precursors like 4-amino-3-thioxo-1,2,4-triazin-5(4H)-ones or 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles, underlining the importance of thiadiazoles as intermediates in designing novel biologically active compounds (Abdel-Wahab, 2017).
properties
IUPAC Name |
5-(4-propan-2-ylanilino)-3H-1,3,4-thiadiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-7(2)8-3-5-9(6-4-8)12-10-13-14-11(15)16-10/h3-7H,1-2H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXKQGPKUYDYPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NNC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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